molecular formula C27H21N5O7 B2752226 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894931-01-2

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2752226
CAS No.: 894931-01-2
M. Wt: 527.493
InChI Key: FULLBXAKZGJCQJ-UHFFFAOYSA-N
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Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its complex structure, featuring a fused quinazoline-dione core linked to a phenyloxadiazole moiety and a p-anisidine-containing acetamide side chain, is designed for high-affinity binding to enzyme active sites. This compound is primarily investigated for its potential as a Tyrosine Kinase Inhibitor (TKI) , targeting key signaling pathways involved in cellular proliferation and survival. Researchers utilize this molecule as a critical tool to probe the structure-activity relationships (SAR) of polypharmacological agents, as the oxadiazole ring is a known bioisostere for ester and amide functionalities, influencing the compound's metabolic stability and binding affinity. Its primary research value lies in the development of novel therapeutic strategies for oncology, with specific focus on disrupting aberrant kinase signaling in various cancer cell lines. The mechanism of action is hypothesized to involve competitive inhibition at the ATP-binding pocket of specific receptor tyrosine kinases, thereby preventing autophosphorylation and subsequent downstream signal transduction. This makes it a valuable chemical probe for studying tumorigenesis, apoptosis evasion , and resistance mechanisms to existing targeted therapies.

Properties

CAS No.

894931-01-2

Molecular Formula

C27H21N5O7

Molecular Weight

527.493

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H21N5O7/c1-36-18-9-7-17(8-10-18)28-23(33)13-31-20-12-22-21(37-15-38-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-39-24)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,28,33)

InChI Key

FULLBXAKZGJCQJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with significant biological activity. Its structure features a quinazoline core integrated with dioxolo and oxadiazole moieties, contributing to its pharmacological potential. This article reviews the compound’s biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H23N5O6C_{28}H_{23}N_{5}O_{6} with a molecular weight of approximately 525.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

PropertyValue
Molecular FormulaC28H23N5O6C_{28}H_{23}N_{5}O_{6}
Molecular Weight525.5 g/mol
CAS Number894931-80-7

Biological Activity

Research indicates that compounds with similar structures exhibit various pharmacological activities. The biological activity of this compound can be summarized as follows:

  • Anticancer Activity :
    • Compounds containing oxadiazole and quinazoline structures have shown promising anticancer effects. For instance, derivatives have been reported to inhibit cancer cell proliferation in various lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
    • The mechanism often involves the inhibition of key enzymes linked to cancer progression.
  • Enzyme Inhibition :
    • The compound may inhibit enzymes like carbonic anhydrase and histone deacetylases, which are crucial in cancer therapy . Such interactions can lead to the modulation of signaling pathways that promote apoptosis in cancer cells.
  • Antibacterial Properties :
    • Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as receptors or enzymes. Its complex structure allows it to interact favorably with these targets:

  • Binding Affinity : Molecular docking studies indicate strong binding affinity towards enzymes involved in tumor growth and survival pathways .
  • Pathway Modulation : By inhibiting specific enzymes or receptors, the compound can disrupt critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Oxadiazole Derivatives :
    • A study demonstrated that oxadiazole derivatives exhibited higher biological activity than doxorubicin against various cancer cell lines . The derivatives were synthesized and tested for their IC50 values, showing effective inhibition of cell growth.
  • Molecular Docking Studies :
    • Research utilizing molecular docking has revealed that compounds similar to 2-(6,8-dioxo...) show effective binding interactions with targets such as EGFR and Src kinases . These interactions are crucial for understanding the potential therapeutic applications of these compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit several pharmacological properties:

  • Anticancer Activity :
    • Compounds containing oxadiazole and quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds against MCF-7 (breast cancer) and A549 (lung cancer) cells ranging from 0.12 to 2.78 µM .
    • The compound's structure suggests it may inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and histone deacetylases .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. Selective inhibition at nanomolar concentrations has been observed for certain derivatives .
    • Additionally, its effects on histone deacetylases indicate potential applications in epigenetic regulation relevant to cancer therapies .
  • Antimicrobial Properties :
    • Some derivatives have demonstrated antibacterial and antifungal activities against various pathogens, indicating potential applications in infectious disease treatment .

Mechanistic Studies

Understanding the mechanisms through which this compound operates is crucial for its development:

  • Inhibition of Sirtuin 2 (SIRT2) : This enzyme is implicated in various cancers and neurodegenerative diseases. The compound's interaction with SIRT2 could provide insights into its therapeutic potential .
  • Affinity for Protein-Tyrosine Phosphatase 1B (PTP1B) : This interaction may influence insulin signaling pathways, suggesting additional metabolic applications .

Case Studies

Recent research has focused on synthesizing and evaluating derivatives of oxadiazole-containing compounds:

  • Quinazoline Derivatives : A study synthesized a series of quinazoline derivatives that exhibited varied anticancer activity against multiple cell lines. The most potent derivative showed significantly lower IC50 values compared to established chemotherapeutics .
  • Oxadiazole Functionalization : Research has indicated that introducing oxadiazole moieties enhances the biological activity of quinazoline structures by improving their binding affinity to target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other quinazoline and oxadiazole derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Quinazoline-dioxolo 3-Phenyl, methyl linker 4-Methoxyphenyl ~500 (estimated) Enhanced hydrophobicity from phenyl group; potential for π-π stacking
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-...acetamide () Quinazoline-dioxolo 3-Methyl, ethyl linker 2,3-Dimethylphenyl 477.477 Reduced steric bulk; ethyl linker may improve solubility
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () Benzoxazine Varied phenyl substituents Ester group ~400–450 (estimated) Benzoxazine core offers distinct electronic properties; ester improves bioavailability

Bioactivity and Target Correlation

  • Target Compound: The 3-phenyl-1,2,4-oxadiazole moiety likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases), while the 4-methoxyphenyl group may engage in hydrogen bonding. Similar quinazoline derivatives are known for antitumor and anti-inflammatory activities .

Molecular Networking and Fragmentation Patterns

Per , compounds with similar MS/MS fragmentation patterns (high cosine scores) cluster together. The target compound’s 3-phenyl-oxadiazole and dioxolo-quinazoline would yield unique fragment ions (e.g., m/z 177 for oxadiazole cleavage), distinguishing it from analogues with methyl-oxadiazole or benzoxazine cores .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step protocol with controlled reaction conditions. Key steps include:

  • Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) and bases like triethylamine to facilitate nucleophilic substitutions, as demonstrated in analogous heterocyclic acetamide syntheses .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity at each stage .
  • Purification Techniques : Optimize column chromatography gradients or recrystallization solvents (e.g., ethanol/water mixtures) to isolate high-purity product fractions .

Basic Question: What analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the integration of aromatic protons (e.g., [1,3]dioxolo and quinazolinone moieties) and acetamide connectivity .
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and oxadiazole ring vibrations .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) within ±0.4% of theoretical values .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Question: How can researchers resolve discrepancies between computational reaction pathway predictions and experimental outcomes?

Methodological Answer:
Addressing contradictions involves iterative computational-experimental feedback:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., oxadiazole ring formation) .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict solvent/catalyst effects, as seen in AI-driven reaction design frameworks .
  • Real-Time Adjustments : Implement automated systems (e.g., AI-controlled reactors) to dynamically alter temperature or reagent stoichiometry based on intermediate analysis .

Advanced Question: What methodologies elucidate the compound’s pharmacological mechanisms and target interactions?

Methodological Answer:
Mechanistic studies require interdisciplinary approaches:

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the oxadiazole and quinazolinone pharmacophores .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., IC50 determination) with positive controls (e.g., staurosporine for kinase inhibition) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Methodological Answer:
SAR studies involve:

  • Systematic Substitution : Modify the phenyl-oxadiazole or methoxyphenylacetamide groups to assess bioactivity shifts (e.g., halogenation or methoxy replacements) .
  • Biological Profiling : Test derivatives against panels of cancer cell lines (e.g., NCI-60) or inflammatory markers (e.g., TNF-α/IL-6) to identify critical functional groups .
  • QSAR Modeling : Develop quantitative models correlating electronic (Hammett σ) or steric (Taft Es) parameters with activity data .

Advanced Question: How should researchers address contradictory bioactivity data across independent studies?

Methodological Answer:
Resolving contradictions requires rigorous validation:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Data Harmonization : Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies using platforms like RevMan to assess effect sizes and publication bias .

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